molecular formula C22H22N4O3 B11139176 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B11139176
M. Wt: 390.4 g/mol
InChI Key: BPDNEGZBGRARFB-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE is a complex organic compound that features a quinoxaline and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE typically involves the coupling of tryptamine derivatives with quinoxaline derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Oxindole derivatives

    Reduction: Tetrahydroquinoxaline derivatives

    Substitution: Halogenated indole derivatives

Scientific Research Applications

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the quinoxaline ring can inhibit certain enzymes involved in cellular processes . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C22H22N4O3/c1-25-14-15(16-6-2-4-8-18(16)25)10-11-20(27)23-12-13-26-19-9-5-3-7-17(19)24-21(28)22(26)29/h2-9,14H,10-13H2,1H3,(H,23,27)(H,24,28)

InChI Key

BPDNEGZBGRARFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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